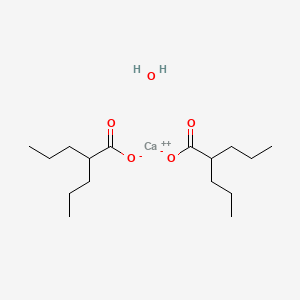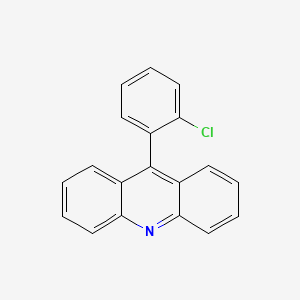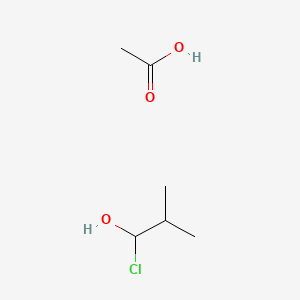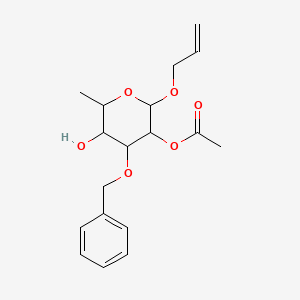
calcium;2-propylpentanoate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;2-propylpentanoate;hydrate, also known as calcium valproate hydrate, is a chemical compound that consists of calcium ions and 2-propylpentanoate ions in a hydrated form. This compound is primarily known for its use in the pharmaceutical industry, particularly in the treatment of epilepsy and bipolar disorder. The presence of calcium ions enhances the stability and bioavailability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium;2-propylpentanoate;hydrate can be synthesized through the reaction of 2-propylpentanoic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, and the resulting product is then crystallized to obtain the hydrated form.
-
Reaction with Calcium Hydroxide:
Reactants: 2-propylpentanoic acid and calcium hydroxide
Conditions: Aqueous medium, room temperature
Procedure: The 2-propylpentanoic acid is dissolved in water, and calcium hydroxide is added slowly with constant stirring. The mixture is allowed to react until complete dissolution, followed by crystallization to obtain this compound.
-
Reaction with Calcium Carbonate:
Reactants: 2-propylpentanoic acid and calcium carbonate
Conditions: Aqueous medium, elevated temperature
Procedure: The 2-propylpentanoic acid is dissolved in water, and calcium carbonate is added. The mixture is heated to facilitate the reaction, and the resulting solution is cooled to crystallize the hydrated compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using the same principles as the laboratory methods. The process is optimized for efficiency and yield, often involving continuous stirring and controlled temperature conditions to ensure complete reaction and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Calcium;2-propylpentanoate;hydrate undergoes various chemical reactions, including:
-
Hydrolysis:
Reagents: Water
Conditions: Room temperature
Products: 2-propylpentanoic acid and calcium hydroxide
-
Substitution Reactions:
Reagents: Halogenating agents (e.g., chlorine, bromine)
Conditions: Elevated temperature
Products: Halogenated derivatives of 2-propylpentanoic acid
-
Complexation Reactions:
Reagents: Ligands (e.g., ethylenediaminetetraacetic acid)
Conditions: Aqueous medium
Products: Calcium-ligand complexes
Common Reagents and Conditions
Hydrolysis: Water, room temperature
Substitution: Halogenating agents, elevated temperature
Complexation: Ligands, aqueous medium
Major Products
Hydrolysis: 2-propylpentanoic acid and calcium hydroxide
Substitution: Halogenated derivatives of 2-propylpentanoic acid
Complexation: Calcium-ligand complexes
Aplicaciones Científicas De Investigación
Calcium;2-propylpentanoate;hydrate has several scientific research applications, including:
-
Pharmaceutical Research:
Use: Treatment of epilepsy and bipolar disorder
Mechanism: Modulates neurotransmitter release and stabilizes neuronal activity
-
Biological Studies:
Use: Investigating calcium ion transport and signaling pathways
Mechanism: Acts as a source of calcium ions in biological systems
-
Chemical Synthesis:
Use: Precursor for the synthesis of other calcium-containing compounds
Mechanism: Provides a stable source of calcium ions for various reactions
-
Industrial Applications:
Use: Additive in the production of polymers and resins
Mechanism: Enhances the properties of the final product by providing calcium ions
Mecanismo De Acción
The mechanism of action of calcium;2-propylpentanoate;hydrate involves the release of calcium ions and 2-propylpentanoate ions in the body. The calcium ions play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and enzyme activation. The 2-propylpentanoate ions modulate the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), leading to the stabilization of neuronal activity and reduction of seizure frequency.
Comparación Con Compuestos Similares
Calcium;2-propylpentanoate;hydrate can be compared with other similar compounds, such as:
-
Sodium;2-propylpentanoate:
Similarity: Both compounds contain 2-propylpentanoate ions
Difference: Sodium;2-propylpentanoate contains sodium ions instead of calcium ions, leading to different pharmacokinetic properties
-
Magnesium;2-propylpentanoate:
Difference: Magnesium;2-propylpentanoate contains magnesium ions, which may have different physiological effects compared to calcium ions
-
Calcium;acetylacetonate;hydrate:
Similarity: Both compounds contain calcium ions
Difference: Calcium;acetylacetonate;hydrate contains acetylacetonate ions instead of 2-propylpentanoate ions, leading to different chemical properties and applications
Conclusion
This compound is a versatile compound with significant applications in the pharmaceutical, biological, and industrial fields. Its unique combination of calcium and 2-propylpentanoate ions provides stability and bioavailability, making it a valuable compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C16H32CaO5 |
|---|---|
Peso molecular |
344.50 g/mol |
Nombre IUPAC |
calcium;2-propylpentanoate;hydrate |
InChI |
InChI=1S/2C8H16O2.Ca.H2O/c2*1-3-5-7(6-4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+2;/p-2 |
Clave InChI |
VDHFYFMKJMPDGB-UHFFFAOYSA-L |
SMILES canónico |
CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)

![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)


![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)

![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)

![[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12283523.png)
